1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine
Overview
Description
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group, which is formed by the condensation of hydrazine with an aldehyde or ketone. This compound is notable for its two nitro groups attached to the phenyl ring, which significantly influence its chemical properties and reactivity.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other hydrazones and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and analytical methods for detecting various substances
Mechanism of Action
Target of Action
It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target mitochondrial proteins involved in atp synthesis
Mode of Action
2,4-dinitrophenol, a structurally related compound, is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This could suggest a similar mode of action for 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, but further studies are required to confirm this.
Biochemical Pathways
Given its structural similarity to 2,4-dinitrophenol, it may affect pathways related to energy metabolism, specifically oxidative phosphorylation
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
Based on the known effects of 2,4-dinitrophenol, it may lead to rapid loss of atp, potentially causing uncontrolled hyperthermia
Action Environment
Factors such as ph and temperature could potentially affect the compound’s action, as they can influence the stability of the compound and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and heptanal under acidic conditions. The reaction is usually carried out in an ethanol solution with a catalytic amount of hydrochloric acid, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using similar conditions as in laboratory synthesis. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-amino-4-nitrophenyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, used in similar applications.
2,4-Dinitrophenol: Shares the dinitrophenyl group but differs in its overall structure and applications.
Schiff Bases: Compounds with a similar C=N group, used in various chemical and biological applications
Uniqueness
This compound is unique due to its specific combination of a hydrazone group with a dinitrophenyl moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in various redox reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[(E)-heptylideneamino]-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHKPXFYXPWDK-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-05-7 | |
Record name | NSC6128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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